

In-Depth Technical Guide: Health and Safety of Diglycidyl 1,2-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diglycidyl 1,2-cyclohexanedicarboxylate
Cat. No.:	B7801536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for **Diglycidyl 1,2-cyclohexanedicarboxylate** (CAS No. 5493-45-8). The information is intended for professionals in research, scientific, and drug development fields to ensure its safe handling and use.

Chemical and Physical Properties

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin.^[1] It is recognized for its low viscosity and excellent weather resistance.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ O ₆	[2]
Molecular Weight	284.31 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3][4]
Boiling Point	200-205 °C at 2 mmHg	
Density	1.22 g/mL at 25 °C	
Flash Point	113 °C (closed cup)	
Solubility	Insoluble in water	[3]

Toxicological Information

Comprehensive quantitative toxicological data for **Diglycidyl 1,2-cyclohexanedicarboxylate** is not readily available in public literature and safety data sheets consistently report "no data available" for acute toxicity endpoints such as LD50 (oral, dermal, inhalation) and specific target organ toxicity (repeated exposure).[4][5] However, the primary hazards identified are skin irritation, serious eye irritation, and skin sensitization.[6] There is also potential for respiratory irritation.

Summary of Toxicological Hazards

Hazard	Classification	Notes
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	Repeated or prolonged contact may cause dermatitis.[7]
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)	Direct contact can cause significant eye irritation.[6]
Respiratory or Skin Sensitization	Category 1 (May cause an allergic skin reaction)	This is a significant health concern for this chemical.[6][7]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	Inhalation of vapors or mists may irritate the respiratory tract.
Carcinogenicity	No data available	No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels $\geq 0.1\%.$ [4]
Germ Cell Mutagenicity	No data available	[4]
Reproductive Toxicity	No data available	[4]

Experimental Protocols

For the key identified hazards, standardized experimental protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are utilized.

Skin Irritation/Corrosion: OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) on a small area of approximately 6 cm².[8] Untreated skin serves as a control.[8]
- Methodology:

- The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a gauze patch and then to the shaved skin of the animal.[9]
- The patch is covered with an occlusive dressing for a 4-hour exposure period.[9]
- After exposure, the patch is removed, and the skin is cleansed.
- Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6]
- Skin reactions are scored based on a standardized grading system.[6]
- Evaluation: The degree of irritation is assessed by the severity and reversibility of the skin reactions.[9]

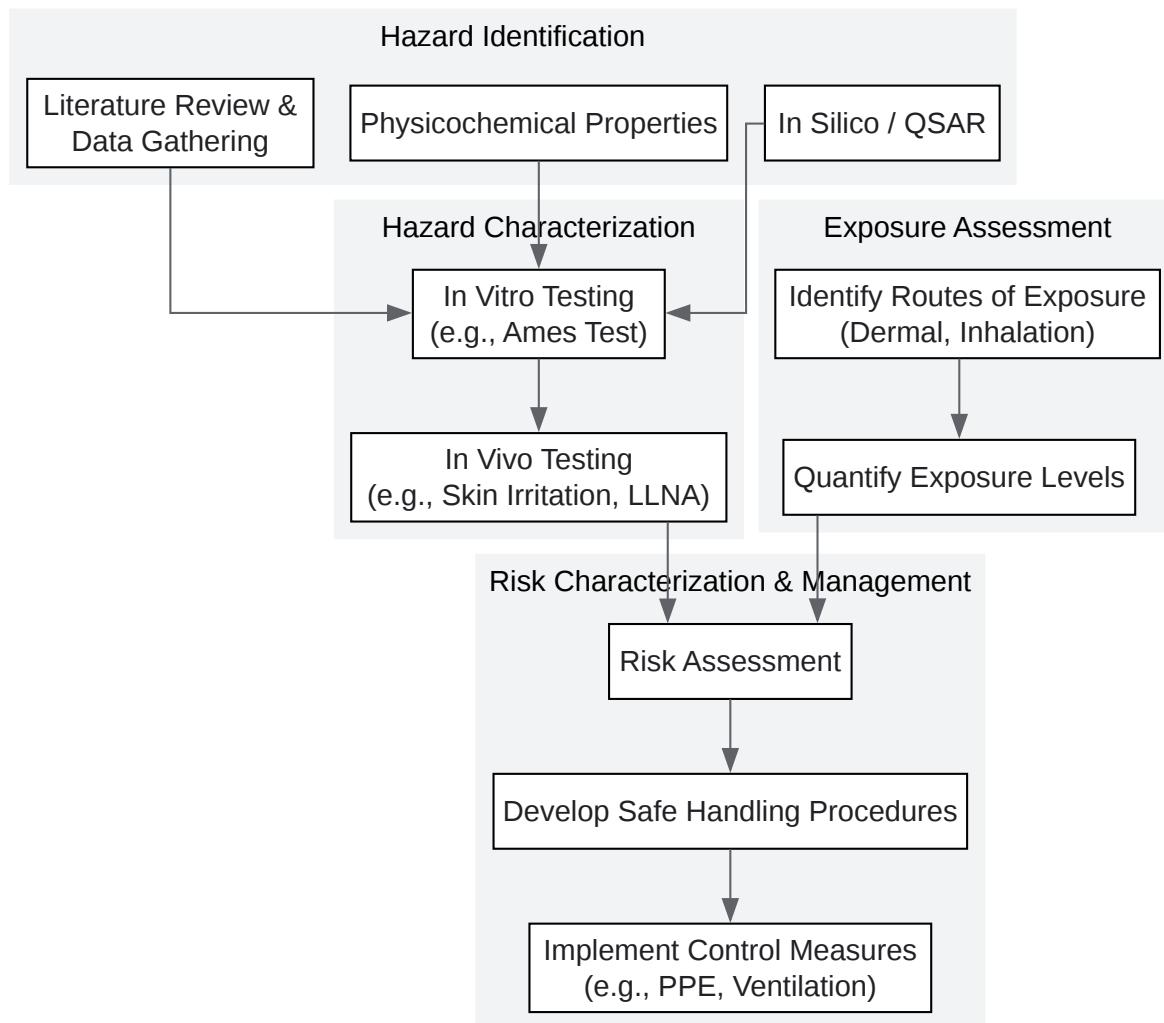
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

- Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site.[10] This proliferation is proportional to the dose and potency of the allergen.[11]
- Methodology:
 - The test substance is applied to the dorsal surface of the ears of mice (typically CBA/Ca or CBA/J strains) for three consecutive days.[10][11]
 - A vehicle control group and, where appropriate, a positive control group are included.
 - On day 6, the animals are injected with a radiolabeled substance (e.g., ^3H -methyl thymidine) or a non-radioactive alternative to measure cell proliferation.[12]
 - The draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured.[10]

- Evaluation: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[11]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

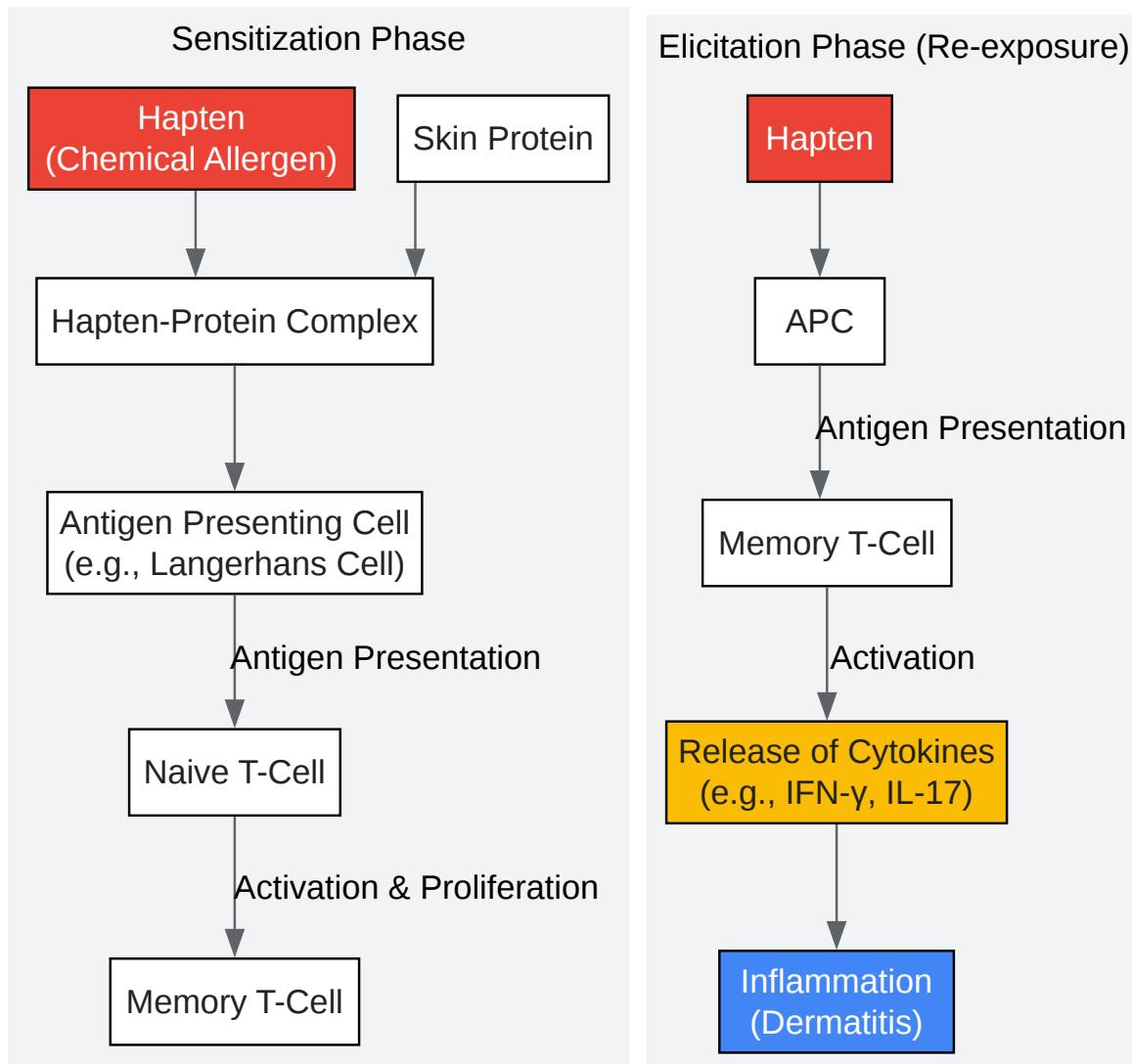

This in vitro assay is widely used to assess the mutagenic potential of chemicals.

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are caused by the test substance.[13] When a mutation occurs, the bacteria regain the ability to synthesize the required amino acid and can grow on a medium lacking it.[14]
- Methodology:
 - The test substance, at various concentrations, is incubated with the bacterial strains, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[14]
 - The mixture is then plated on a minimal agar medium that lacks the essential amino acid.
 - After incubation, the number of revertant colonies (colonies that have mutated and can now grow) is counted.
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[14]

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the health risks of a chemical.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical health risk assessment.

Allergic Contact Dermatitis Signaling Pathway

This diagram shows a simplified signaling pathway for allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.

[Click to download full resolution via product page](#)

Caption: A simplified signaling pathway for allergic contact dermatitis.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of **Diglycidyl 1,2-cyclohexanedicarboxylate**, strict adherence to safety protocols is mandatory.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15]
 - Respiratory Protection: If ventilation is inadequate or for operations with a potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[6]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not discharge into the environment.[15]

This guide is intended to provide essential health and safety information. It is crucial to consult the Safety Data Sheet (SDS) for **Diglycidyl 1,2-cyclohexanedicarboxylate** before use and to conduct a thorough risk assessment for any specific experimental procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. scbt.com [scbt.com]
- 3. Diglycidyl 1,2-cyclohexanedicarboxylate | 5493-45-8 [chemicalbook.com]
- 4. tetravill.com [tetravill.com]
- 5. lookchem.com [lookchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. westsystem.com [westsystem.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nib.si [nib.si]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Health and Safety of Diglycidyl 1,2-cyclohexanedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7801536#health-and-safety-information-for-diglycidyl-1-2-cyclohexanedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com